molecular formula C20H12Cl2F3NO2 B11530940 2-chloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

2-chloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11530940
M. Wt: 426.2 g/mol
InChI Key: LWBIBTDQMPEYDR-UHFFFAOYSA-N
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Description

2-chloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes chloro, phenoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with 4-chlorophenoxy-5-(trifluoromethyl)benzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phenolic compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-chloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • 2-chloro-4-(trifluoromethyl)aniline

Uniqueness

2-chloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H12Cl2F3NO2

Molecular Weight

426.2 g/mol

IUPAC Name

2-chloro-6-[[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H12Cl2F3NO2/c21-14-5-7-15(8-6-14)28-18-9-4-13(20(23,24)25)10-17(18)26-11-12-2-1-3-16(22)19(12)27/h1-11,27H

InChI Key

LWBIBTDQMPEYDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C=NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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